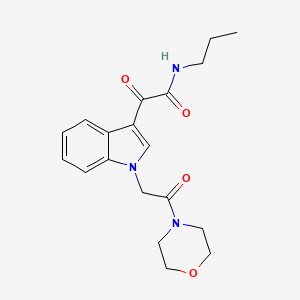

1-(difluoromethyl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethyl)-3-nitro-1H-pyrazole, commonly known as DFN-pyrazole, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a nitro-pyrazole derivative with a difluoromethyl substituent at the 1-position. It has been used in a variety of laboratory experiments and research projects due to its unique properties and potential for a wide range of applications.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-(Difluoromethyl)-3-nitro-1H-pyrazole is used in medicinal chemistry. Wang et al. (2019) developed a method for the ex situ generation of difluorodiazoethane and its efficient use in [3 + 2] cycloaddition with nitroolefins. This method provides access to a series of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles, which are of interest in medicinal chemistry (Wang et al., 2019).

Structural Analysis and Spectroscopy

The compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related compound, was studied by Hernández-Ortega et al. (2012). They analyzed its crystal structure, revealing hydrogen bonding and weak C—H⋯N interaction (Hernández-Ortega et al., 2012).

Energetic Material Applications

Singh et al. (2021) reported on the synthesis of polynitro pyrazole, highlighting their potential as energetic materials. They synthesized a new energetic metal-organic framework (EMOF) and high-energy-density materials (HEDMs) based on polynitro pyrazole (Singh et al., 2021).

Herbicidal Applications

Clark (1996) explored the use of pyrazole nitrophenyl ethers (PPEs), a class of chemistry including pyrazolyl fluorotolyl ethers, as herbicides. These compounds inhibit protoporphyrinogen IX oxidase, showing substantial pre-emergent activity on narrowleaf weed species (Clark, 1996).

Antimicrobial Activities

Chundawat et al. (2016) synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones and evaluated their in vitro antibacterial and antifungal activities. The study highlights the potential of these compounds in antimicrobial applications (Chundawat et al., 2016).

Supramolecular Materials

Moyano et al. (2021) investigated 1H-pyrazoles for their potential in forming hydrogen-bonded supramolecular materials. The study provided insights into how different substitutions affect the thermal stability, fluorescence, and H-bonding ability of these compounds (Moyano et al., 2021).

Propriétés

IUPAC Name |

1-(difluoromethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAZJYJFYCOXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)

![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)

![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)

![2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883021.png)